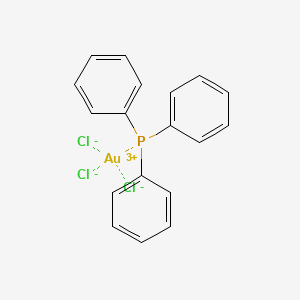
(Triphenylphosphine) gold(III) trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Triphenylphosphine) gold(III) trichloride is an organometallic compound that consists of a gold atom coordinated to three chloride ions and one triphenylphosphine ligand. This compound is known for its unique chemical properties and is widely used in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Triphenylphosphine) gold(III) trichloride typically involves the reaction of gold(III) chloride with triphenylphosphine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The general reaction can be represented as follows:
AuCl3+PPh3→(PPh3)AuCl3
where PPh₃ represents triphenylphosphine.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis is generally performed under controlled conditions to ensure high purity and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and achieve the desired product quality.
化学反应分析
Types of Reactions
(Triphenylphosphine) gold(III) trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(V) complexes.
Reduction: It can be reduced to gold(I) complexes.
Substitution: The chloride ligands can be substituted with other ligands such as thiolates or phosphines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield gold(I) complexes, while substitution reactions can produce a variety of gold(III) complexes with different ligands.
科学研究应用
(Triphenylphosphine) gold(III) trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and cyclization reactions.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research has explored its use in the development of gold-based drugs for the treatment of diseases such as cancer and rheumatoid arthritis.
Industry: It is used in the preparation of gold nanoparticles and other gold-based materials for various industrial applications.
作用机制
The mechanism of action of (Triphenylphosphine) gold(III) trichloride involves its interaction with biological molecules and cellular components. The compound can bind to proteins and DNA, disrupting their normal functions and leading to cell death. This property is particularly useful in the development of anticancer drugs, where the compound targets and kills cancer cells.
相似化合物的比较
Similar Compounds
Chloro(triphenylphosphine)gold(I): This compound is similar in structure but contains gold in the +1 oxidation state.
Triphenylphosphinegold(I) chloride: Another gold(I) complex with similar properties.
Triphenylphosphinegold(I) bromide: A gold(I) complex with bromide ligands instead of chloride.
Uniqueness
(Triphenylphosphine) gold(III) trichloride is unique due to its gold(III) oxidation state, which imparts different chemical reactivity and biological activity compared to gold(I) complexes
属性
分子式 |
C18H15AuCl3P |
|---|---|
分子量 |
565.6 g/mol |
IUPAC 名称 |
gold(3+);triphenylphosphane;trichloride |
InChI |
InChI=1S/C18H15P.Au.3ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h1-15H;;3*1H/q;+3;;;/p-3 |
InChI 键 |
QVJDTKXZVZTKLX-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-].[Au+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



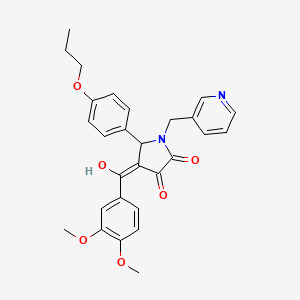
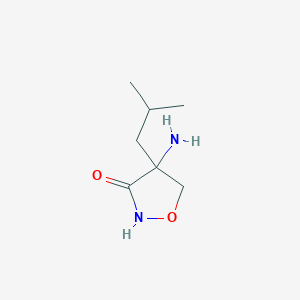
![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)
![Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890078.png)
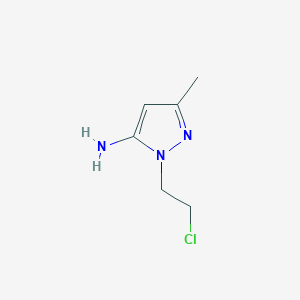
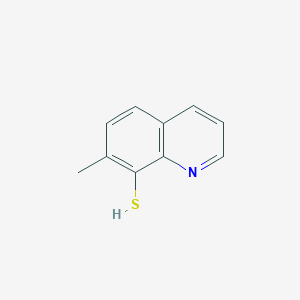
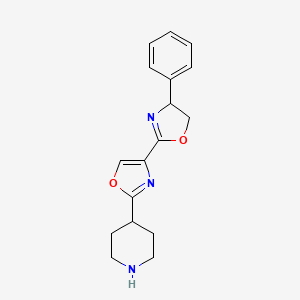
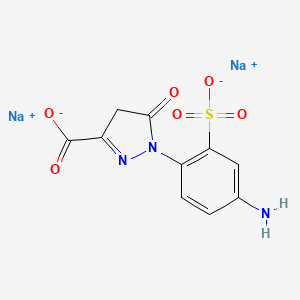
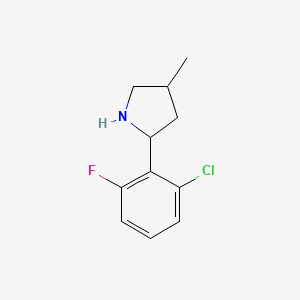
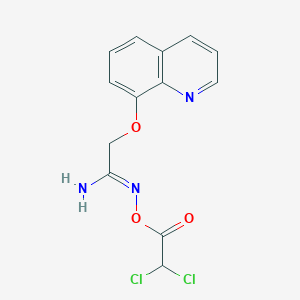
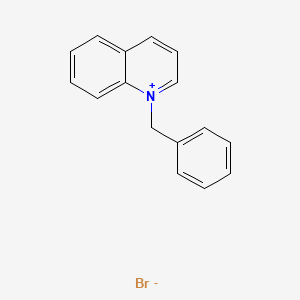
![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)
